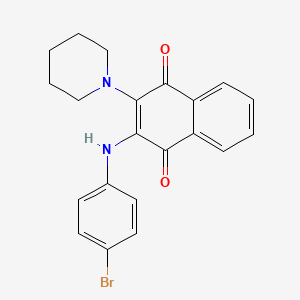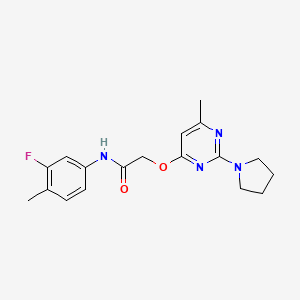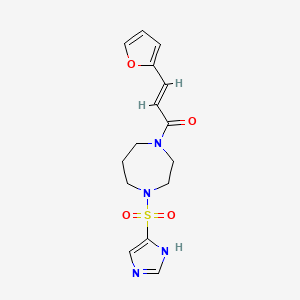
2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains functional groups such as bromoanilino and piperidinyl attached to a naphthalene-1,4-dione core . The presence of these functional groups suggests that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
Compounds with a naphthalene-1,4-dione backbone, similar to 2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione, have been investigated for their molecular recognition abilities toward transition metal ions. For example, derivatives of naphthoquinone have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, accompanied by a color change, which is significant for chemosensing applications. Such compounds coordinate to metal ions via nitrogen and oxygen atoms, showcasing their potential as chemosensors for metal ions detection in various environments (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
Another area of research application for compounds structurally akin to 2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione is in the development of anticonvulsant agents. Studies have shown that naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives possess potential anticonvulsant activity, highlighting the therapeutic prospects of these compounds. The molecular modelling studies suggest a CNS depressant activity through modulation of GABA-A receptors, which is crucial for developing new anticonvulsant drugs (Ghareb et al., 2017).
Antifungal and Antibacterial Agents
The synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones using water as a solvent has been explored for their antifungal and antibacterial properties. These compounds exhibit potent antifungal activity, outperforming clinically prevalent drugs like Fluconazole and Amphotericin-B against certain fungal strains. This suggests their applicability in addressing challenges related to fungal infections and antibiotic resistance, marking a significant contribution to antimicrobial research (Tandon et al., 2010).
Metal Ion Binding Studies
Bromine-substituted aminonaphthoquinone ligands have been synthesized and characterized, with studies showing that these compounds exhibit selectivity toward Cu2+ ions. The planarity and mutual orientation influenced by bromine substitution on the naphthoquinone ring are critical for understanding the interaction mechanisms with metal ions. This research provides insights into the development of new materials for metal ion detection and removal processes (Agarwal et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some brominated compounds can be hazardous due to their potential to form toxic bromine gas under certain conditions . Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling and storage of chemical compounds.
Eigenschaften
IUPAC Name |
2-(4-bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFFFJNTUBVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)


![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)
![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)




![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)
![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)
![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)
![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)